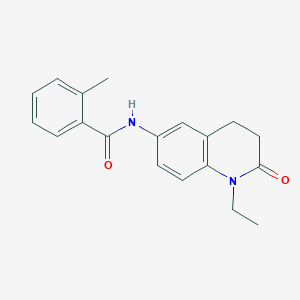

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-21-17-10-9-15(12-14(17)8-11-18(21)22)20-19(23)16-7-5-4-6-13(16)2/h4-7,9-10,12H,3,8,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOACFCKGZWJFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Bond Formation

-

Activation of 2-Methylbenzoic Acid : The carboxylic acid is activated using HCTU or EDC in the presence of N-hydroxybenzotriazole (HOBt) to form an active ester.

-

Coupling with 6-Amino-1-ethyl-2-oxo-tetrahydroquinoline : The activated ester reacts with the amine under mild conditions (e.g., dichloromethane, room temperature) to yield the target amide.

This method achieves yields >70% when using excess coupling agent and maintaining anhydrous conditions.

Alternative Route: Sequential Alkylation and Acylation

A patent by WO2014140076A1 outlines a pathway involving sequential N-alkylation and acylation:

-

N-Alkylation : 6-Nitro-1-ethyl-2-oxo-tetrahydroquinoline is alkylated with ethyl bromide using potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Nitro Reduction : The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).

-

Acylation : The resulting amine is acylated with 2-methylbenzoyl chloride in the presence of triethylamine (Et₃N).

This method bypasses coupling agents but requires careful handling of nitro intermediates and hydrogenation conditions.

Comparative Analysis of Preparation Methods

The BH method excels in sustainability but requires additional oxidation steps. Coupling strategies offer higher yields but depend on costly reagents. Sequential alkylation balances cost and efficiency but involves multi-step purification.

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution occurs exclusively at position 6 necessitates directing groups or steric hindrance. The 2-oxo group may act as an electron-withdrawing group, directing electrophilic substitution to the para position.

-

Stereochemistry : The 1-ethyl group introduces chirality. Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru complexes) could enhance enantiomeric excess.

-

Purification : Silica gel chromatography remains standard, though patent WO2014140076A1 notes improved purity via crystallization from ethanol/water mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide exhibit significant antiviral properties. Preliminary studies suggest that this compound may inhibit viruses such as influenza A and Coxsackievirus B3. These findings position it as a candidate for the development of antiviral therapies.

Anticancer Properties

The compound also shows promise in anticancer research. Its structural characteristics suggest potential interactions with biological targets involved in cancer cell proliferation and survival. In vitro studies have indicated that it may possess cytotoxic effects against various cancer cell lines. Further investigations are needed to elucidate the mechanisms behind these effects.

Biological Mechanisms

Understanding the biological mechanisms of this compound is crucial for its application in drug development. Interaction studies reveal that it may engage with multiple cellular pathways:

- Inhibition of Viral Replication : The compound's ability to disrupt viral replication cycles can be attributed to its interaction with viral proteins.

- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through pathways involving caspases and mitochondrial dysfunction.

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties that could complement their antiviral and anticancer activities.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of related compounds demonstrated that this compound significantly reduced viral loads in infected cell cultures. The mechanism was attributed to direct inhibition of viral entry into host cells.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-dimethoxybenzamide (CAS 921998-46-1)

- Structure : Replaces the 2-methyl group with 2,6-dimethoxy substituents.

- However, the larger substituents may reduce solubility compared to the methyl analogue .

- Molecular Weight : 354.4 g/mol (vs. 336.4 g/mol for the target compound).

2-[(Difluoromethyl)sulfanyl]-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 1448070-40-3)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide (CAS 954609-03-1)

- Structure : Substitutes the ethyl group with a benzyl moiety and adds fluorine atoms to the benzamide.

- Fluorine atoms improve membrane permeability but may introduce torsional strain .

Modifications to the Tetrahydroquinolinone Core

(S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide

- Structure : Replaces benzamide with thiophene-2-carboximidamide and introduces a chiral pyrrolidine-ethyl chain.

- Impact : The thiophene ring enhances aromatic interactions, while the pyrrolidine moiety introduces basicity, favoring salt formation (e.g., dihydrochloride salts for improved solubility). Chirality (e.g., [α]$_{D}$ = −18.0° for the S-enantiomer) is critical for target selectivity, as demonstrated by enantiomeric excess (ee) values >99% .

N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide

- Structure : Incorporates a thiazole ring and cyclopropanecarbonyl group.

- Molecular modeling (ball-and-stick 3D structures) highlights steric complementarity with hydrophobic pockets .

Pharmacological and Physicochemical Properties

Key Data Table

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide is a synthetic compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core fused with a 2-methylbenzamide moiety. The presence of an ethyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The chemical formula is represented as CHNO, indicating the presence of nitrogen and oxygen functionalities that may interact with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes involved in critical biochemical pathways. This inhibition can lead to altered metabolic processes that are beneficial in treating various diseases.

2. Receptor Modulation:

By interacting with cell surface receptors, the compound can modulate signaling pathways that affect cell proliferation and apoptosis.

3. Nucleic Acid Interaction:

The ability to bind to DNA or RNA suggests a potential role in gene expression regulation and protein synthesis modulation.

Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer properties. It is hypothesized that the compound can induce apoptosis in cancer cells through its interaction with specific molecular targets involved in cell cycle regulation .

Case Studies

A case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models when administered at optimized doses. The study utilized pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict the efficacy of treatment regimens based on the compound's biological activity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.